molecular formula C9H9Cl2NO4S B13165049 (2S)-2-(2,6-Dichlorobenzenesulfonamido)propanoic acid

(2S)-2-(2,6-Dichlorobenzenesulfonamido)propanoic acid

Cat. No.: B13165049
M. Wt: 298.14 g/mol
InChI Key: PAUBDKVONJBMDJ-YFKPBYRVSA-N
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Description

(2S)-2-(2,6-Dichlorobenzenesulfonamido)propanoic acid is an organic compound characterized by the presence of a sulfonamide group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,6-Dichlorobenzenesulfonamido)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichlorobenzenesulfonyl chloride and (S)-alanine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 2,6-dichlorobenzenesulfonyl chloride is added dropwise to a solution of (S)-alanine and triethylamine in dichloromethane at low temperature. The reaction mixture is then stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,6-Dichlorobenzenesulfonamido)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the sulfonamide group.

    Oxidation and Reduction: Products vary depending on the specific conditions and reagents used.

Scientific Research Applications

(2S)-2-(2,6-Dichlorobenzenesulfonamido)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.

    Industry: It is utilized in the synthesis of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-(2,6-Dichlorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The propanoic acid moiety may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(2,4-Dichlorobenzenesulfonamido)propanoic acid
  • (2S)-2-(2,6-Difluorobenzenesulfonamido)propanoic acid
  • (2S)-2-(2,6-Dibromobenzenesulfonamido)propanoic acid

Uniqueness

(2S)-2-(2,6-Dichlorobenzenesulfonamido)propanoic acid is unique due to the presence of two chlorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from similar compounds with different halogen substituents.

Properties

Molecular Formula

C9H9Cl2NO4S

Molecular Weight

298.14 g/mol

IUPAC Name

(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C9H9Cl2NO4S/c1-5(9(13)14)12-17(15,16)8-6(10)3-2-4-7(8)11/h2-5,12H,1H3,(H,13,14)/t5-/m0/s1

InChI Key

PAUBDKVONJBMDJ-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=C(C=CC=C1Cl)Cl

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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